3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features multiple functional groups, including hydroxy, methoxy, and benzyloxy groups, which contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through a cyclization reaction.
Introduction of Functional Groups: The hydroxy, methoxy, and benzyloxy groups can be introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
The compound may exhibit biological activity, making it a candidate for therapeutic applications.
Industry
Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar in structure but with different functional groups.
4-HYDROXY-1-(2-METHOXYETHYL)-3-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: A structural isomer with different placement of functional groups.
Uniqueness
The unique combination of functional groups in “3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H33NO8 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO8/c1-16(2)15-36-19-9-7-17(8-10-19)24(29)22-23(28(11-12-32-3)27(31)25(22)30)18-13-20(33-4)26(35-6)21(14-18)34-5/h7-10,13-14,16,23,29H,11-12,15H2,1-6H3/b24-22- |
InChI Key |
VEKFVGGPJNDSGI-GYHWCHFESA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC(=C(C(=C3)OC)OC)OC)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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